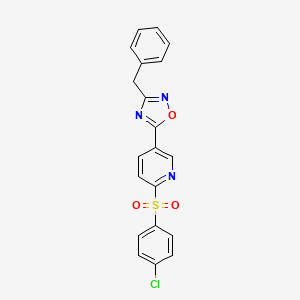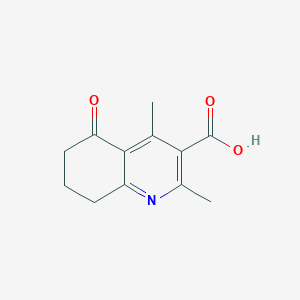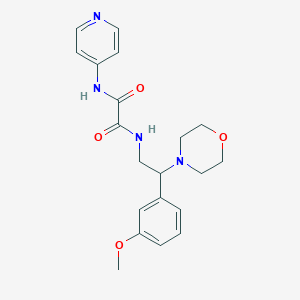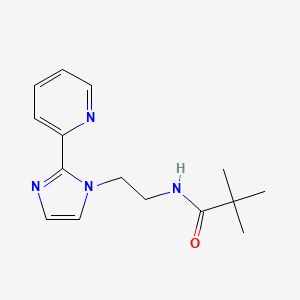
N-(2-(2-(吡啶-2-基)-1H-咪唑-1-基)乙基)新戊酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide: is a compound that features a pyridine ring, an imidazole ring, and a pivalamide group
科学研究应用
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors in the central nervous system.
Biology: It can be used as a probe to study the function of specific proteins or pathways in cellular systems.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.
作用机制
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells .
Mode of Action
It is known that similar compounds can inhibit the expression of collagen .
Biochemical Pathways
Similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide typically involves the following steps:
Formation of the Pyridine-Imidazole Intermediate: The initial step involves the reaction of pyridine-2-carbaldehyde with 1H-imidazole in the presence of a suitable base such as sodium hydride or potassium carbonate. This reaction forms a pyridine-imidazole intermediate.
Alkylation: The intermediate is then alkylated using an appropriate alkylating agent, such as 2-bromoethylamine, to introduce the ethyl linker.
Amidation: The final step involves the reaction of the alkylated intermediate with pivaloyl chloride in the presence of a base like triethylamine to form N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide can undergo various types of chemical reactions, including:
Oxidation: The pyridine and imidazole rings can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); typically carried out in organic solvents at room temperature or under reflux.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may yield partially or fully reduced analogs.
相似化合物的比较
Similar Compounds
N-(2-pyridyl)pivalamide: Similar structure but lacks the imidazole ring.
2-(pyridin-2-yl)imidazole: Similar structure but lacks the pivalamide group.
Pyridine derivatives: Various compounds with modifications on the pyridine ring.
Uniqueness
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide is unique due to the presence of both pyridine and imidazole rings, which can provide a diverse range of interactions with biological targets. The pivalamide group further enhances its stability and potential as a drug candidate.
属性
IUPAC Name |
2,2-dimethyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)14(20)18-9-11-19-10-8-17-13(19)12-6-4-5-7-16-12/h4-8,10H,9,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZRDTSBNPLKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=CN=C1C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
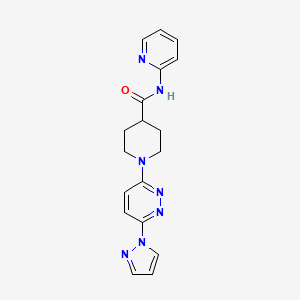
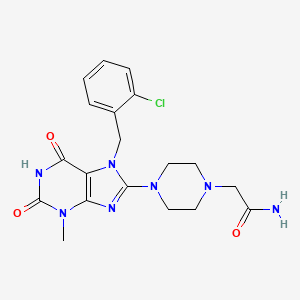
![1'-(3-methoxybenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2535265.png)
![N-(3,4-dimethoxyphenethyl)-2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2535268.png)
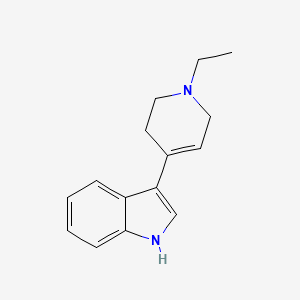
![N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B2535271.png)
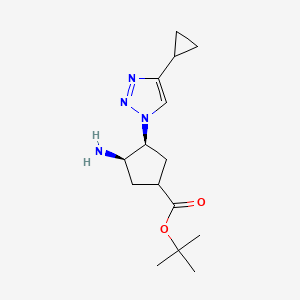
![3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B2535275.png)
![(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2535277.png)
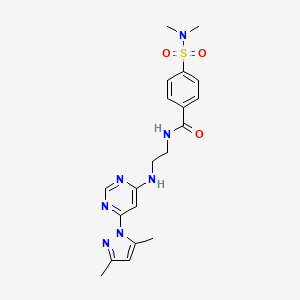
![1-{[4-(2-fluorobenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2535280.png)
